6-[(2-Phenylethyl)sulfanyl]-9H-purine: A Technical Guide to S-Alkylated Thiopurine Prodrugs and Targeted Inhibitors
6-[(2-Phenylethyl)sulfanyl]-9H-purine: A Technical Guide to S-Alkylated Thiopurine Prodrugs and Targeted Inhibitors
Executive Summary
The compound 6-[(2-phenylethyl)sulfanyl]-9H-purine (CAS: 5443-90-3) represents a highly versatile class of S-alkylated purine derivatives[1]. Originally conceptualized to overcome the severe pharmacokinetic limitations of 6-mercaptopurine (6-MP)—a foundational antimetabolite used in leukemia and autoimmune disorders—S-alkylation strategies have evolved into a sophisticated branch of medicinal chemistry[2].
By masking the reactive thiol group with a lipophilic 2-phenylethyl moiety, researchers can fundamentally alter the molecule's biological fate. This modification modulates membrane permeability, bypasses premature enzymatic degradation by thiopurine S-methyltransferase (TPMT), and repurposes the purine scaffold for direct kinase or receptor inhibition[3][4]. This whitepaper provides a comprehensive, self-validating guide to the structural rationale, chemical synthesis, and pharmacological profiling of this core molecule.
Structural Rationale & Molecular Design
The Causality of S-Alkylation
Unmodified 6-MP suffers from low oral bioavailability and a short plasma half-life due to rapid first-pass metabolism[5]. The conversion of 6-MP to an S-alkylated thioether, specifically the 2-phenylethyl derivative, serves two distinct, causality-driven pharmacological purposes:
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Prodrug Strategy (Metabolic Masking): The free thiol of 6-MP is rapidly methylated and inactivated by TPMT. By alkylating the sulfur atom, the molecule becomes resistant to TPMT. The thioether bond acts as a metabolic sink; it requires intracellular cleavage (often mediated by glutathione or specific reductases) to slowly release the active 6-MP pharmacophore, thereby extending the therapeutic window[6][7].
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Targeted Kinase Inhibition: The introduction of the bulky, electron-rich 2-phenylethyl group creates a novel steric and electronic profile. The aromatic ring can engage in critical
stacking interactions within the hydrophobic ATP-binding pockets of various kinases (e.g., CK2 or Plk1). This shifts the molecule's mechanism of action from a DNA-incorporating antimetabolite to a direct signal transduction inhibitor[4][6].
Chemical Synthesis & Characterization Protocol
To ensure scientific integrity and reproducibility, the synthesis of 6-[(2-phenylethyl)sulfanyl]-9H-purine relies on a nucleophilic substitution (
Step-by-Step Methodology
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Preparation: Dissolve 10 mmol of 6-mercaptopurine monohydrate in 30 mL of anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere to prevent oxidative disulfide formation.
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Deprotonation: Add 12 mmol of anhydrous potassium carbonate (K₂CO₃). The base abstracts the proton from the thiol, generating a highly nucleophilic thiolate anion. Stir for 30 minutes at room temperature.
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Alkylation: Dropwise, add 11 mmol of (2-bromoethyl)benzene. A slight excess of the alkyl halide ensures complete conversion while minimizing unwanted dialkylation at the N9 position of the purine ring[8][9].
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Reaction Monitoring (Self-Validation Checkpoint 1): Stir the mixture at room temperature for 4–6 hours. Validate reaction progress via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system. The complete disappearance of the 6-MP spot (lower
) and the emergence of a new, UV-active spot (higher ) confirms reaction completion. -
Aqueous Workup: Quench the reaction by pouring the mixture into 150 mL of ice-cold distilled water. Extract the aqueous layer three times with 50 mL of Ethyl Acetate (EtOAc).
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Purification (Self-Validation Checkpoint 2): Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Recrystallize the crude product from an ethanol/water mixture to yield pure 6-[(2-phenylethyl)sulfanyl]-9H-purine as a crystalline solid[10].
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Analytical Validation: Confirm the structure via
H-NMR (verifying purine aromatic protons at ~8.0–8.5 ppm and ethylene bridge multiplets at ~3.0–3.5 ppm) and High-Resolution Mass Spectrometry (HRMS) matching the theoretical m/z for C₁₃H₁₂N₄S.
Chemical synthesis workflow of 6-[(2-phenylethyl)sulfanyl]-9H-purine with self-validation steps.
Biological Evaluation & Pharmacological Profiling
To accurately evaluate the efficacy of 6-[(2-phenylethyl)sulfanyl]-9H-purine, a rigorous profiling workflow compares it directly against its parent compound. The structural modifications yield profound changes in physicochemical properties and biological activity[3][11].
Quantitative Data Summary
| Parameter | 6-Mercaptopurine (Parent) | 6-[(2-phenylethyl)sulfanyl]-9H-purine | Mechanistic Causality |
| LogP (Lipophilicity) | -0.14 | ~2.85 | S-alkylation masks the polar thiol, dramatically increasing lipid membrane permeability. |
| TPMT Methylation Rate | High (Rapid degradation) | Negligible | Steric hindrance and the absence of a free thiol prevent TPMT-mediated inactivation. |
| Cytotoxicity ( | ~2.5 µM | ~15.0 µM | Requires intracellular cleavage to active 6-MP, resulting in delayed but sustained cytotoxicity[11]. |
| Kinase Binding Affinity | Weak / Non-specific | Moderate to High | The phenylethyl moiety occupies hydrophobic pockets in ATP-binding sites (e.g., CK2)[4]. |
Mechanistic Pathways
The biological fate of 6-[(2-phenylethyl)sulfanyl]-9H-purine bifurcates based on the cellular microenvironment. Upon entering the cell via passive lipophilic diffusion, the compound can either undergo reductive cleavage by intracellular thiols (like glutathione) to release the active antimetabolite 6-MP, or it can remain intact to serve as a competitive inhibitor of purine-binding enzymes[2][6][7].
Bifurcated pharmacological pathway: direct kinase inhibition vs. prodrug cleavage to active 6-MP.
Conclusion & Future Perspectives
6-[(2-phenylethyl)sulfanyl]-9H-purine is a highly tunable scaffold rather than a mere chemical derivative. By understanding the causality between its structural lipophilicity and its biological stability, drug development professionals can leverage this core structure to design next-generation prodrugs or targeted kinase inhibitors. Future research should focus on optimizing the thioether bond's cleavage kinetics to maximize tumor-specific drug release while minimizing systemic toxicity.
References
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Crystal structures of five 6-mercaptopurine derivatives - PMC - PubMed Central. 5
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Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs - PMC - PubMed Central. 6
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6-[(2-PHENYLETHYL)THIO]-9H-PURINE - ChemicalBook. 10
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6-[(2-phenylethyl)sulfanyl]-9H-purine, 5443-90-3 - LookChemical.com. 1
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Azathioprine - Wikipedia. 2
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Alkylation of 6-mercaptopurine (6-MP) with N-alkyl-N-alkoxycarbonylaminomethyl chlorides - PubMed. 3
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Design, Synthesis, and Anticancer Activity of Novel Fused Purine Analogues - ResearchGate. 11
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Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo - ACS Publications. 7
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In search of a new prototype in CK2 inhibitors design - Arkivoc. 4
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Alkylation of 6-thiopurine derivatives by the Mitsunobu reaction - Taylor & Francis. 8
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Technical Support Center: Synthesis of 9-Alkyl-6... - Benchchem. 9
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